molecular formula C14H20O10 B125445 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose CAS No. 18968-05-3

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose

Cat. No.: B125445
CAS No.: 18968-05-3
M. Wt: 348.3 g/mol
InChI Key: SHBHJRVMGYVXKK-XVIXHAIJSA-N
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Description

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which make it a valuable intermediate in various chemical reactions .

Mechanism of Action

Target of Action

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is primarily used as an intermediate in the preparation of precursors of 2-[18F]fluoro-2-deoxy-D-glucose . The primary targets of these precursors are glucose transporters and hexokinase, which play crucial roles in glucose metabolism .

Mode of Action

The compound, being a mannose derivative, mimics the structure of glucose. It is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase, a key enzyme in the glycolytic pathway . This results in trapping the compound inside the cell, allowing for its detection in positron emission tomography (PET) scans .

Biochemical Pathways

The compound affects the glucose metabolism pathway. After being taken up by the cell, it is phosphorylated by hexokinase, resulting in its retention within the cell . This alters the normal flow of the glycolytic pathway, leading to an accumulation of the compound that can be detected in PET scans .

Pharmacokinetics

The ADME properties of this compound are largely determined by its structural similarity to glucose. It is readily absorbed and distributed throughout the body due to its ability to be transported via glucose transporters . The compound is metabolized in cells by hexokinase .

Result of Action

The primary result of the action of this compound is its accumulation in cells, which can be detected using PET scans . This allows for the visualization of glucose metabolism in different tissues, aiding in the diagnosis and monitoring of various diseases, including cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other glucose analogs can compete with the compound for uptake by glucose transporters, potentially affecting its efficacy . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose can be synthesized through the acetylation of mannose. The process typically involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is unique due to its specific acetylation pattern and its derivation from mannose. This makes it particularly valuable in the synthesis of mannose-containing oligosaccharides and glycoconjugates .

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-XVIXHAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428485
Record name 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18968-05-3
Record name β-D-Mannopyranose, 1,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18968-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Mannopyranose, 1,3,4,6-tetraacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside?

A1: this compound serves as a glycosyl acceptor in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside []. It reacts with tetra-O-acetyl-alpha-D-mannopyranosyl bromide, acting as the glycosyl donor, to form the desired disaccharide octaacetate. This reaction is a key step in synthesizing the final p-nitrophenyl mannobioside.

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